![molecular formula C92H120N4O20 B560248 threo Ifenprodil hemitartrate CAS No. 1312991-83-5](/img/structure/B560248.png)
threo Ifenprodil hemitartrate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“threo Ifenprodil hemitartrate” is a potent σ receptor agonist and a GluN2B (formally NR2B) subunit-selective NMDA receptor antagonist .
Synthesis Analysis
The synthesis of ifenprodil stereoisomers, including threo Ifenprodil, involves diastereoselective reduction and subsequent separation of enantiomers by chiral HPLC .Molecular Structure Analysis
The crystal structures of threo-ifenprodil have been determined by X-ray structure analysis of single crystals . The piperidine rings are close to ideal chair conformations, the substituents are in equatorial positions .Physical And Chemical Properties Analysis
The molecular weight of “threo Ifenprodil hemitartrate” is 400.50 and its formula is C21H27NO2.1/2C4H6O6 .Aplicaciones Científicas De Investigación
Neuroscience Applications of threo Ifenprodil hemitartrate
Neuroprotection and Neurologic Deficits Improvement: Threo Ifenprodil hemitartrate has been shown to improve long-term sensorimotor and spatial learning deficits in a rat model of subarachnoid hemorrhage (SAH). It also attenuates neuronal death, cellular and mitochondrial Ca2+ overload, blood-brain barrier damage, and cerebral edema associated with early brain injury .
Pharmacological Tool for NMDA Receptor Subpopulations: As a noncompetitive antagonist highly selective for the NMDA receptor 2B (NR2B) subunit, threo Ifenprodil hemitartrate is used to discriminate subpopulations of NMDA receptors. Derivatives of this compound are being developed as candidate neuroprotectants .
Cardiology Applications of threo Ifenprodil hemitartrate
Cardiac Rhythm Alteration: Threo Ifenprodil hemitartrate has been reported to functionally alter various K+ channels, which leads to its association with cardiac rhythm management. It affects cardiac-type GIRK1/4 channels, which are abundant in the cardiac atrium and form units of the acetylcholine-dependent potassium current (I K,ACh) .
Antiarrhythmic Agent: The compound is also a hERG potassium channel inhibitor with an IC50 of 88 nM, indicating its potential as an antiarrhythmic agent .
Mecanismo De Acción
Mode of Action
Threo Ifenprodil Hemitartrate interacts with its targets by binding at the ligand-binding domain (LBD) of the agonists glycine (or D-serine) to the GluN1 subunits and of glutamate to the GluN2 subunits, which is a regulatory mechanism for channel activation . It binds strongly at the inter-subunit interface of adjacent GluN1 and GluN2B NTDs, where it acts as a non-competitive antagonist .
Biochemical Pathways
The compound affects the biochemical pathways involving NMDA receptors and σ receptors. By acting as a non-competitive antagonist at the NMDA receptors, it can modulate the activity of these receptors and influence the downstream effects of their signaling pathways .
Result of Action
The molecular and cellular effects of Threo Ifenprodil Hemitartrate’s action include the modulation of NMDA receptor activity and the potential neuromodulatory activities in psychiatric conditions . It also exhibits antiarrhythmic activity in vivo .
Safety and Hazards
Ifenprodil hemitartrate is harmful if swallowed, in contact with skin, or if inhaled. It may cause skin irritation, serious eye irritation, and respiratory irritation . It is advised to avoid breathing dust/fume/gas/mist/vapours/spray, and to wear protective gloves/protective clothing/eye protection/face protection .
Direcciones Futuras
While there is limited information on the future directions of “threo Ifenprodil hemitartrate”, it is worth noting that Ifenprodil has been studied for its potential neuromodulatory activities in psychiatric conditions, including dependency and depression . It has also been shown to have an immunomodulatory effect .
Propiedades
IUPAC Name |
4-[(1S,2S)-2-(4-benzylpiperidin-1-yl)-1-hydroxypropyl]phenol;4-[(1R,2R)-2-(4-benzylpiperidin-1-yl)-1-hydroxypropyl]phenol;2,3-dihydroxybutanedioic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/4C21H27NO2.2C4H6O6/c4*1-16(21(24)19-7-9-20(23)10-8-19)22-13-11-18(12-14-22)15-17-5-3-2-4-6-17;2*5-1(3(7)8)2(6)4(9)10/h4*2-10,16,18,21,23-24H,11-15H2,1H3;2*1-2,5-6H,(H,7,8)(H,9,10)/t4*16-,21+;;/m1100../s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MMUFFGLAKFWLGJ-RRQZTXAJSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(C1=CC=C(C=C1)O)O)N2CCC(CC2)CC3=CC=CC=C3.CC(C(C1=CC=C(C=C1)O)O)N2CCC(CC2)CC3=CC=CC=C3.CC(C(C1=CC=C(C=C1)O)O)N2CCC(CC2)CC3=CC=CC=C3.CC(C(C1=CC=C(C=C1)O)O)N2CCC(CC2)CC3=CC=CC=C3.C(C(C(=O)O)O)(C(=O)O)O.C(C(C(=O)O)O)(C(=O)O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]([C@@H](C1=CC=C(C=C1)O)O)N2CCC(CC2)CC3=CC=CC=C3.C[C@H]([C@@H](C1=CC=C(C=C1)O)O)N2CCC(CC2)CC3=CC=CC=C3.C[C@@H]([C@H](C1=CC=C(C=C1)O)O)N2CCC(CC2)CC3=CC=CC=C3.C[C@@H]([C@H](C1=CC=C(C=C1)O)O)N2CCC(CC2)CC3=CC=CC=C3.C(C(C(=O)O)O)(C(=O)O)O.C(C(C(=O)O)O)(C(=O)O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C92H120N4O20 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1601.9 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.